2(1H)-Quinolinone, 4-(dimethoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)-
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Overview
Description
2(1H)-Quinolinone, 4-(dimethoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- is a complex organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-(dimethoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable aniline derivative, the compound can be synthesized through a series of reactions including alkylation, acylation, and cyclization. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 4-(dimethoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups, leading to diverse quinolinone analogs.
Scientific Research Applications
2(1H)-Quinolinone, 4-(dimethoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Quinolinone derivatives are often explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 4-(dimethoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-b)phenazine
- Toluene, 4-(1,1-dimethyl-2-propynyloxy)-
Uniqueness
Compared to similar compounds, 2(1H)-Quinolinone, 4-(dimethoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- stands out due to its specific functional groups and the resulting chemical properties
Properties
CAS No. |
828277-20-9 |
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Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-1,6-dimethyl-7-prop-2-ynoxyquinolin-2-one |
InChI |
InChI=1S/C17H19NO4/c1-6-7-22-15-10-14-12(8-11(15)2)13(17(20-4)21-5)9-16(19)18(14)3/h1,8-10,17H,7H2,2-5H3 |
InChI Key |
PMYOGXKZUSIHJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OCC#C)N(C(=O)C=C2C(OC)OC)C |
Origin of Product |
United States |
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